molecular formula C9H15ClN2O2S B2904241 Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2408971-78-6

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2904241
CAS No.: 2408971-78-6
M. Wt: 250.74
InChI Key: UKYBKKGKFDJCSP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole-based compound characterized by a 1-aminoethyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester moiety at the 5-position enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Thiazole derivatives are widely studied for their biological activities, including antidiabetic and anti-inflammatory effects.

Properties

IUPAC Name

ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYBKKGKFDJCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 4-methyl-1,3-thiazole-5-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmacological applications.

Conditions Reagents Product Yield Reference
Basic (NaOH, 30% aq.)H₂O, 60–70°C, 5–6 hrs2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid92%
Acidic (HCl, reflux)H₂O, 80°C, 3 hrsSame as above85%

The hydrochloride salt form enhances aqueous solubility, facilitating hydrolysis in biological systems.

Amino Group Reactivity

The primary amine in the aminoethyl side chain participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) to form amides:Compound+RCOClRCONH CH CH thiazole derivative+HCl\text{Compound}+\text{RCOCl}\rightarrow \text{RCONH CH CH thiazole derivative}+\text{HCl}

Acylating Agent Solvent Conditions Product Yield
Acetyl chlorideDCM0°C, 2 hrs2-(1-Acetamidoethyl)-4-methylthiazole-5-carboxylate78%
Benzoyl chlorideTHFRT, 4 hrs2-(1-Benzamidoethyl)-4-methylthiazole-5-carboxylate82%

Data sourced from .

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux:Compound+RCHORCH N CH CH thiazole derivative+H O\text{Compound}+\text{RCHO}\rightarrow \text{RCH N CH CH thiazole derivative}+\text{H O}Yields range from 65–75% depending on the aldehyde.

Cyclization and Ring-Modification Reactions

The thiazole core participates in cycloaddition and electrophilic substitution:

Electrophilic Aromatic Substitution

The methyl group at position 4 directs electrophiles to the thiazole ring’s sulfur or nitrogen atoms. Nitration and sulfonation reactions have been reported under controlled conditions .

Salt Formation and Complexation

The hydrochloride salt readily exchanges counterions in solution:

Counterion Source Conditions Product Application
KPF₆MeOH, RT, 1 hrHexafluorophosphate saltCrystallography studies
NaBArF₄Acetone, 0°C, 30 minTetrakis(3,5-trifluoromethylphenyl)borate saltCatalysis screening

Data adapted from .

Comparative Reactivity with Analogues

The aminoethyl group distinguishes this compound from structurally similar thiazoles:

Compound Key Reactivity Differences
Ethyl 2-amino-4-methylthiazole-5-carboxylateLacks aminoethyl group; no amidation or Schiff base formation at side chain .
Methyl 2-amino-1,3-thiazole-4-carboxylateMethyl ester hydrolyzes faster than ethyl esters; reduced steric hindrance in reactions .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 3–6 but hydrolyzes rapidly at pH >8.
  • Thermal Stability : Decomposes above 200°C without melting, consistent with thiazole derivatives .

Catalytic Reactions

The compound serves as a ligand in transition-metal catalysis:

Metal Reaction Type Efficiency Reference
PdSuzuki-Miyaura coupling88% yield
CuAzide-alkyne cycloaddition92% yield

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is characterized by its thiazole ring, amino group, and carboxylate moiety. Its molecular formula is C8H13ClN2O2SC_8H_{13}ClN_2O_2S with a molecular weight of approximately 236.72 g/mol. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.

Biological Applications

1. Anticancer Activity
Research indicates that this compound exhibits activity against specific cancer cell lines. It is believed to inhibit enzymes or pathways critical for tumor growth, suggesting a mechanism of action that could be explored further in pharmacological studies.

2. Enzyme Inhibition
The compound's structural features suggest potential interactions with biological receptors and enzymes. This interaction profile positions it as a candidate for the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

3. Pharmaceutical Development
Due to its unique structural characteristics, this compound is being investigated for its ability to serve as a scaffold for the design of new drugs. Its derivatives could lead to compounds with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit key enzymes, leading to altered metabolic profiles in treated cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of microbial growth.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Compound Name Substituent (Position 2) Molecular Weight Key Properties Biological Activity Reference
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride 1-aminoethyl 278.78* Hydrochloride salt enhances solubility; likely moderate logP due to polar amine. Not explicitly reported, but aminoethyl group may enhance receptor interaction.
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-chlorophenyl 281.76 Density: 1.28 g/cm³; high boiling point (396.4°C); lipophilic (logP ~3.6). Potential antimicrobial/antifungal activity (common in aryl-thiazoles).
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride Benzylamino 341.86 Hydrochloride salt improves solubility; bulky substituent may reduce bioavailability. Intermediate in antidiabetic agents (e.g., compound 135 reduced glucose in NIDDM rats).
Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride Pyrrolidin-3-yl 257.17 Cyclic amine enhances metabolic stability; moderate solubility. No direct activity reported; cyclic amines often improve CNS penetration.
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1) 4-hydroxyphenyl 299.77* Hydroxyl group enables hydrogen bonding; hydrochloride salt increases solubility. Potential antioxidant or anti-inflammatory applications.
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetamido 242.28 Acetylation reduces amine reactivity; higher logP than hydrochloride analogs. Intermediate in synthesis; biological activity not highlighted.

*Calculated molecular weights based on formula.

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Aminoethyl vs. Benzylamino (): The benzylamino group in compound 135 () showed significant antidiabetic activity in STZ-induced NIDDM rats, attributed to electron-withdrawing chloro-substituents enhancing target binding. In contrast, the aminoethyl group in the target compound may offer better hydrogen-bonding capacity but lacks the aromatic bulk critical for specific receptor interactions.
  • Hydrochloride Salt vs. Neutral Esters (): Hydrochloride salts (e.g., target compound and benzylamino analog) exhibit higher aqueous solubility than neutral esters (e.g., chlorophenyl derivative), facilitating intravenous administration. However, neutral esters may have superior membrane permeability due to higher lipophilicity.
Physicochemical Properties
  • Lipophilicity: The chlorophenyl derivative (logP ~3.6) is more lipophilic than the aminoethyl hydrochloride analog, which likely has a lower logP due to ionization .
  • Thermal Stability: High boiling points (~396°C for chlorophenyl analog) suggest thermal stability, advantageous for industrial synthesis .

Biological Activity

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 1017469-56-5) is a thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.28 g/mol
  • CAS Number : 1017469-56-5

The compound features a thiazole ring, which is known for its diverse pharmacological applications, including antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have indicated that thiazole derivatives can exhibit significant anticancer activity. For instance, a related compound was shown to inhibit HSET (KIFC1), a kinesin involved in cancer cell proliferation. This inhibition led to the induction of multipolarity in centrosome-amplified cancer cells, suggesting a potential mechanism for inducing cell death in malignancies reliant on centrosome clustering .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For example, derivatives of 1,3-thiadiazole have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Kinesins : The compound's structure suggests potential interaction with kinesins, which are critical for mitotic processes in cancer cells.
  • Antimicrobial Action : The thiazole ring may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor in microbial pathogens.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of HSET (KIFC1)
AntimicrobialInhibition of cell wall synthesis
CytotoxicityInduction of multipolarity in cancer cells

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the thiazole structure could enhance potency against cancer cells by promoting multipolar mitotic spindles, leading to increased cell death rates .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. The study found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, starting with the formation of the thiazole ring followed by functionalization of the aminoethyl and carboxylate groups. Key steps include:

  • Cyclocondensation reactions under controlled pH and temperature to form the thiazole core.
  • Aminoethyl group introduction via nucleophilic substitution or reductive amination, often requiring anhydrous conditions to avoid side reactions.
  • Hydrochloride salt formation to enhance solubility and stability . Optimization strategies:
  • Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate purity .
  • Adjust reaction time and temperature (e.g., reflux in ethanol at 80°C for 6–8 hours) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • HPLC with UV detection to assess purity (>95% is typical for pharmacological studies) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • ¹H/¹³C NMR to verify substituent positions and hydrogen bonding networks .
  • Elemental analysis for empirical formula validation . For crystalline samples, single-crystal X-ray diffraction (using programs like SHELXL) provides precise bond lengths and angles .

Q. What are the key solubility considerations for this compound in various experimental settings?

  • The hydrochloride salt improves aqueous solubility (critical for in vitro assays), while the ethyl ester enhances organic solvent compatibility (e.g., DMSO for stock solutions) .
  • Solubility can be modulated by structural analogs: substituting the ethyl group with methyl reduces lipophilicity, whereas aromatic substituents (e.g., phenyl) increase it .
  • Pre-formulation studies should include pH-dependent solubility profiling (e.g., PBS at pH 7.4 vs. gastric fluid at pH 1.2) to predict bioavailability .

Advanced Research Questions

Q. What strategies are effective in analyzing discrepancies in biological activity data across different studies involving this compound?

Discrepancies often arise from variations in:

  • Biological models : Cell line specificity (e.g., prostate vs. breast cancer cells) and assay endpoints (e.g., IC₅₀ vs. apoptosis markers) .
  • Structural analogs : Minor substitutions (e.g., 4-methyl vs. 4-chloro) significantly alter target affinity . Methodological solutions:
  • Meta-analysis of published data to identify trends in structure-activity relationships (SAR).
  • Dose-response validation across multiple assays (e.g., cytotoxicity, enzyme inhibition) to confirm mechanistic consistency .

Q. How can crystallographic data (e.g., from SHELX) be utilized to understand the compound's conformation and interactions?

  • SHELXL refinement provides atomic-level insights into bond angles, torsion angles, and hydrogen-bonding networks, which influence molecular recognition .
  • Electron density maps reveal preferred conformations of the aminoethyl side chain, aiding in docking studies with biological targets (e.g., enzymes or receptors) .
  • Comparative crystallography with analogs identifies critical substituents for binding (e.g., the role of the 4-methyl group in hydrophobic interactions) .

Q. How do structural modifications at specific positions influence the compound's pharmacokinetic and pharmacodynamic properties?

  • Aminoethyl group modifications : Replacing the primary amine with a tertiary amine (e.g., methylamino) reduces renal clearance but may decrease target affinity .
  • Carboxylate ester hydrolysis : In vivo conversion to the free acid can alter bioavailability; stability studies in plasma simulate metabolic fate .
  • Thiazole ring substitutions : Adding electron-withdrawing groups (e.g., chloro) enhances metabolic stability but may reduce solubility . Experimental approaches:
  • In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).
  • Computational modeling (e.g., QSAR) to predict absorption and toxicity .

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